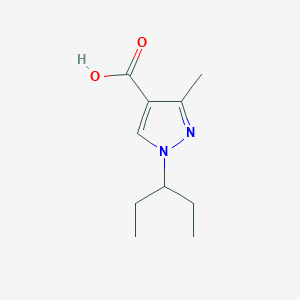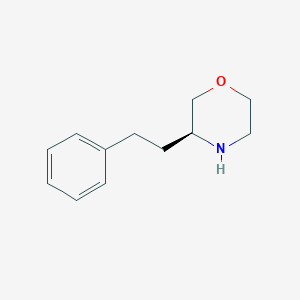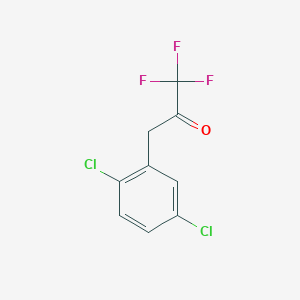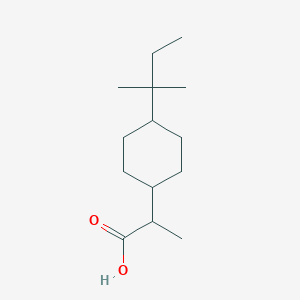
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid is an organic compound with the molecular formula C14H26O2. It is a derivative of cyclohexane, featuring a propanoic acid group and a tert-pentyl substituent on the cyclohexyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid typically involves the alkylation of cyclohexanone followed by a series of reactions to introduce the propanoic acid group. One common method includes:
Alkylation: Cyclohexanone is alkylated with tert-pentyl bromide in the presence of a strong base such as sodium hydride.
Reduction: The resulting product is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of automated systems and reactors can also help in scaling up the production while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies on its binding affinity and interaction with proteins can provide insights into its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylpropanoic acid: Lacks the tert-pentyl substituent, resulting in different chemical properties.
2-(4-(Tert-butyl)cyclohexyl)propanoic acid: Similar structure but with a tert-butyl group instead of tert-pentyl.
Uniqueness
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid is unique due to the presence of the tert-pentyl group, which influences its steric and electronic properties
Eigenschaften
Molekularformel |
C14H26O2 |
|---|---|
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propanoic acid |
InChI |
InChI=1S/C14H26O2/c1-5-14(3,4)12-8-6-11(7-9-12)10(2)13(15)16/h10-12H,5-9H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
ZVWAFVWILOBXTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1CCC(CC1)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
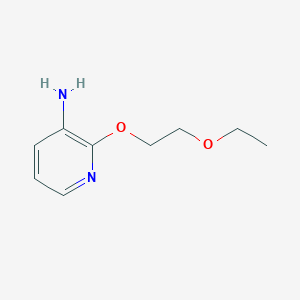
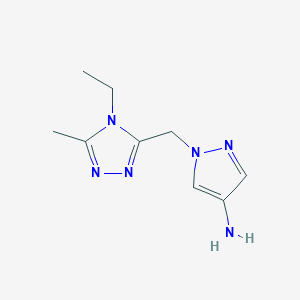
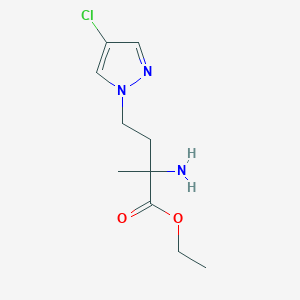
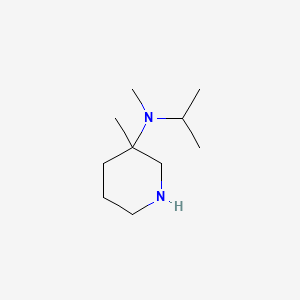
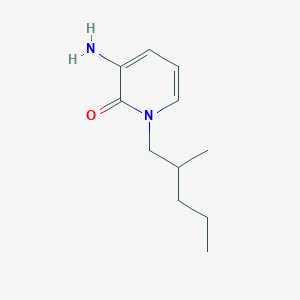
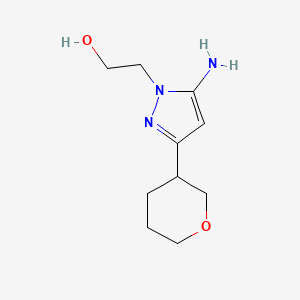
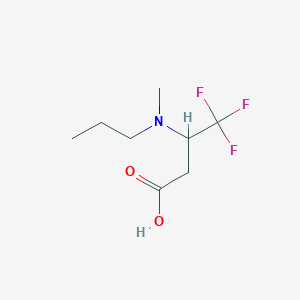
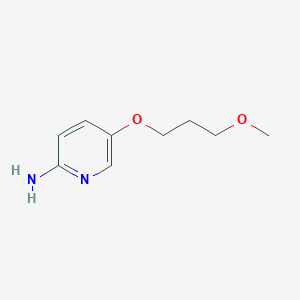

![Methyl 2-[1-(methylamino)cyclopropyl]acetate](/img/structure/B13630463.png)
